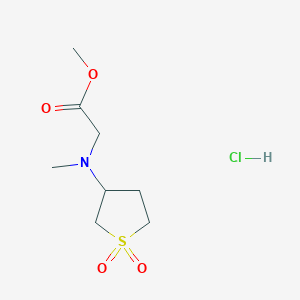
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been found to be effective in blocking volume-regulated anion channels (VRACs) in cells. VRACs play an important role in cell volume regulation, and their dysregulation has been implicated in a number of diseases, including cancer and cystic fibrosis.
作用机制
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol blocks VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of anions across the cell membrane. The exact mechanism by which 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol binds to the channel is not fully understood, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been shown to have a number of biochemical and physiological effects. In cancer cells, 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been found to inhibit cell migration and invasion, suggesting that VRACs play a role in these processes. In neuronal cells, 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been found to reduce excitability and enhance synaptic transmission. In the heart, 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been found to reduce ischemia-reperfusion injury, while in the lung, it has been found to reduce edema formation.
实验室实验的优点和局限性
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has a number of advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, there are also some limitations to its use. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is not specific to VRACs and can also inhibit other ion channels, which may complicate interpretation of experimental results. Additionally, its effectiveness can vary depending on the cell type and experimental conditions used.
未来方向
There are a number of future directions for research on 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of more specific inhibitors of VRACs that do not have the off-target effects of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. Another area of interest is the use of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol as a therapeutic agent in diseases where VRAC dysregulation is implicated, such as cancer and cystic fibrosis. Finally, further research is needed to fully understand the mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol and its effects on cellular processes.
合成方法
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol can be synthesized using a multistep process involving the reaction of 3,6-diiodocarbazole with piperidine, followed by reaction with 2-propanol. The final product is purified using column chromatography. The synthesis method has been described in detail in a number of scientific publications.
科学研究应用
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been widely used as a research tool in a number of scientific fields, including cancer research, neuroscience, and physiology. Its ability to block VRACs makes it a useful tool for studying the role of these channels in various cellular processes. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been used to investigate the role of VRACs in cancer cell migration and invasion, as well as in the regulation of neuronal excitability. It has also been used to study the physiological function of VRACs in various tissues, including the heart, lung, and kidney.
属性
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22I2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSCNVFMRDPHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22I2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385671 |
Source


|
| Record name | ST50243410 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol | |
CAS RN |
5321-12-0 |
Source


|
| Record name | ST50243410 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)


![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
amine oxalate](/img/structure/B5084953.png)
